Moxonidine hydrochloride

Catalog No.
S1900734
CAS No.
75438-58-3
M.F
C9H15Cl2N5O
M. Wt
280.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxonidine hydrochloride

CAS Number

75438-58-3

Product Name

Moxonidine hydrochloride

IUPAC Name

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride

Molecular Formula

C9H15Cl2N5O

Molecular Weight

280.15 g/mol

InChI

InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H

InChI Key

SKWXZGXGBKLLOD-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Canonical SMILES

CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl

Understanding Blood Pressure Control Mechanisms

Moxonidine hydrochloride works by activating two types of receptors in the body:

  • Imidazoline I1 receptors: These receptors are involved in regulating the nervous system's activity related to blood pressure control. Studies using moxonidine hydrochloride help researchers understand the specific role of I1 receptors in blood pressure regulation [].

  • Alpha-2 adrenergic receptors: These receptors are also involved in blood pressure control. Moxonidine's interaction with these receptors allows scientists to investigate the interplay between different signaling pathways in the nervous system affecting blood pressure [].

By studying the effects of moxonidine hydrochloride on blood pressure and its interaction with these receptors, researchers gain insights into the complex mechanisms that regulate blood pressure.

Investigating Other Physiological Effects

Beyond blood pressure, moxonidine hydrochloride's properties have been explored in various research areas:

  • Pain management

    Studies have investigated the potential of moxonidine hydrochloride for pain relief due to its interaction with specific receptors in the spinal cord [].

  • Neuroprotection

    Research suggests moxonidine hydrochloride might have neuroprotective effects, potentially offering benefits in conditions like stroke or neurodegenerative diseases [].

  • Drug development

    Moxonidine hydrochloride serves as a reference compound for developing new drugs targeting the I1 receptor or alpha-2 adrenergic receptors for various therapeutic applications [].

Moxonidine hydrochloride is a novel antihypertensive agent classified as an imidazoline receptor agonist. It is primarily used for the treatment of mild to moderate essential hypertension. The compound exhibits a unique mechanism of action by selectively binding to the imidazoline receptor subtype 1 (I1), which is associated with the central nervous system's regulation of blood pressure. Moxonidine has a chemical formula of C₉H₁₂ClN₅O and a molar mass of approximately 241.68 g/mol .

Moxonidine undergoes several metabolic transformations, primarily through oxidation. Approximately 10-20% of moxonidine is metabolized to form various metabolites, including:

  • 4,5-dehydromoxonidine: A major metabolite with reduced antihypertensive activity.
  • Hydroxymethyl moxonidine: Formed from oxidation on the methyl group.
  • Hydroxy moxonidine: Can further oxidize into dihydroxy moxonidine or dehydrogenated moxonidine.
  • Cysteine conjugate: A Phase II metabolite that lacks chlorine .

The parent compound remains the most abundant in biological matrices, indicating that metabolism plays a modest role in its clearance from the body .

Moxonidine primarily acts as an agonist at the imidazoline receptor subtype 1, leading to decreased sympathetic nervous system activity and consequently lowering blood pressure. This mechanism is distinct from older antihypertensives like clonidine, which binds to both imidazoline and alpha-2 adrenergic receptors with similar affinities. Moxonidine has a significantly higher affinity for I1 receptors compared to alpha-2 adrenergic receptors, making it more effective in reducing systemic vascular resistance and arterial blood pressure .

In addition to its antihypertensive effects, moxonidine has been shown to improve insulin sensitivity and glucose tolerance, which are critical factors in cardiovascular health .

The synthesis of moxonidine hydrochloride involves multiple steps, typically starting from pyrimidine derivatives. Key steps include:

  • Formation of Imidazoline Ring: This involves cyclization reactions that introduce the imidazoline structure into the pyrimidine framework.
  • Halogenation: Chlorination is performed to introduce chlorine atoms into the molecule.
  • Salt Formation: Moxonidine is converted into its hydrochloride salt form for improved solubility and stability .

Specific reagents such as sodium methoxide and organic solvents like methanol or tetrahydrofuran may be employed during synthesis .

Moxonidine hydrochloride is primarily used as an antihypertensive medication. Its unique properties allow it to be effective in patients who do not respond well to traditional antihypertensive agents such as thiazides or beta-blockers. Additionally, it has potential applications in managing conditions associated with insulin resistance and metabolic disorders due to its effects on glucose metabolism .

Moxonidine shares similarities with other antihypertensive agents but stands out due to its selective action on imidazoline receptors. Below are some similar compounds:

CompoundMechanism of ActionUnique Features
ClonidineAlpha-2 adrenergic receptor agonistBinds both alpha-2 and imidazoline receptors equally
GuanfacineAlpha-2 adrenergic receptor agonistPrimarily used for ADHD; less affinity for I1 receptors
MethyldopaAlpha-2 adrenergic receptor agonistPrimarily acts through central nervous system pathways
RilmenidineImidazoline receptor agonistSimilar mechanism but less selective than moxonidine

Moxonidine's unique binding profile and higher affinity for imidazoline receptors make it particularly effective in managing hypertension while also offering benefits related to metabolic health, distinguishing it from other compounds in this class .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

279.0653655 g/mol

Monoisotopic Mass

279.0653655 g/mol

Heavy Atom Count

17

UNII

5RYW07SK5E

Wikipedia

Moxonidine hydrochloride

Dates

Modify: 2023-07-22

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